(Methylsulfanyl)(nitro)methane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88096-62-2 |
|---|---|
Molecular Formula |
C2H5NO2S |
Molecular Weight |
107.13 g/mol |
IUPAC Name |
methylsulfanyl(nitro)methane |
InChI |
InChI=1S/C2H5NO2S/c1-6-2-3(4)5/h2H2,1H3 |
InChI Key |
OQGQGHLUWZBICX-UHFFFAOYSA-N |
Canonical SMILES |
CSC[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylsulfanyl Nitro Methane and Its Derivatives
Seminal Synthetic Approaches to the Core Structure of (Methylsulfanyl)(nitro)methane
The foundational methods for constructing the this compound framework have relied on readily available starting materials and have been refined over time to improve efficiency and yield.
Early-Stage Preparative Routes and Optimization
One of the earliest and most common approaches to synthesizing a key precursor to this compound derivatives, 1,1-bis(methylthio)-2-nitroethylene (B140038), involves a multi-step process starting from nitromethane (B149229). This method begins with the condensation of nitromethane (1) with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in ethanol, which forms a dipotassium (B57713) salt of nitroketene dithioacetal (3). rsc.orgresearchgate.net Subsequent reaction of this salt with dimethyl sulfate (B86663) yields 1,1-bis(methylthio)-2-nitroethylene (4), a versatile precursor for a variety of derivatives. rsc.org
Another early method involves the reaction of phenyl isothiocyanate with nitromethane in the presence of sodium hydride in dimethylformamide, followed by methylation with methyl iodide to produce N-phenyl-1-methylthio-2-nitroethenamine. google.com Optimization of this reaction by changing the solvent to dimethyl sulfoxide (B87167) has been shown to significantly increase the yield from 22% to 59%. google.com
A direct synthesis of the core this compound structure has been reported through the reaction of bromonitromethane (B42901) with dimethyl sulfide (B99878). rsc.org In this reaction, dimethyl sulfide attacks the carbon atom of bromonitromethane, leading to the formation of a nitromethyl sulfonium (B1226848) salt intermediate. A subsequent attack on this intermediate furnishes this compound and trimethylsulfonium (B1222738) bromide. rsc.orglookchem.com
Modernized and High-Efficiency Synthetic Protocols
Modern synthetic efforts have focused on improving the efficiency and practicality of preparing this compound and its derivatives. High-yield syntheses of nitromethane itself, a crucial starting material, have been developed, such as the reaction of dimethyl sulfate with sodium nitrite (B80452) in a continuous reactor system, achieving a purity of 99.5% and a yield of 60%. google.com Other high-yield methods for nitromethane synthesis include reacting a liquid methyl halide with an alkali or alkaline earth metal nitrite under elevated pressure. google.com
The synthesis of ω-(methylsulfanyl)alkyl nitroalkanes has been achieved through a general pathway that involves the preparation of ω-chloronitroalkanes, which are then reacted with a sulfur nucleophile. nih.gov This method provides a route to a variety of (methylsulfanyl)nitroalkane derivatives with varying alkyl chain lengths.
Novel Strategies for the Preparation of this compound Analogues and Functionalized Derivatives
The functionalization of the this compound scaffold is key to its utility in synthetic chemistry. Novel strategies have been developed to introduce a wide range of chemical diversity with high levels of control.
Chemo-, Regio-, and Stereoselective Synthetic Pathways
A significant focus in the synthesis of this compound derivatives has been the development of selective reactions. The precursor, 1,1-bis(methylthio)-2-nitroethylene, is particularly useful in this regard. It readily reacts with primary amines to furnish nitroketene N,S-acetals in good yields. researchgate.net The reaction with diamines can lead to the formation of cyclic nitro-ene-1,1-diamines through the elimination of two molecules of methylthiol. rsc.org
The synthesis of 4-methyl-7-(methylsulfanyl)-3-nitro-1,4-dihydro rsc.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[5,1-c] rsc.orgCurrent time information in Bangalore, IN.researchgate.nettriazin-4-ol has been achieved with a yield of 26%, demonstrating the utility of (methylsulfanyl)nitro-containing precursors in the construction of complex heterocyclic systems. nih.gov Furthermore, the synthesis of amino-acid-based nitroalkenes has been explored, involving a Henry reaction with nitroalkanes followed by an elimination reaction to yield the (E)-isomer with moderate to high yields. mdpi.com
Table 1: Selected Chemoselective Syntheses of this compound Derivatives
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1,1-bis(methylthio)-2-nitroethylene | Primary Amines | Nitroketene N,S-acetals | Good | researchgate.net |
| 1,1-bis(methylthio)-2-nitroethylene | Diamines | Cyclic nitro-ene-1,1-diamines | - | rsc.org |
| α-nitro ketone salts | - | 4-Methyl-7-(methylsulfanyl)-3-nitro-1,4-dihydro rsc.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[5,1-c] rsc.orgCurrent time information in Bangalore, IN.researchgate.nettriazin-4-ol | 26% | nih.gov |
| N-protected amino aldehydes | Nitroalkanes | (E)-amino-acid-based nitroalkenes | Moderate to High | mdpi.com |
Tandem and Multicomponent Reactions Incorporating this compound Precursors
Tandem and multicomponent reactions (MCRs) offer an efficient means of constructing complex molecules in a single pot, often with high atom economy. A notable example is the multicomponent reaction of ethylenediamine, 1,1-bis(methylthio)-2-nitroethene, 2-hydroxy-1,4-naphthoquinone, and aromatic aldehydes to synthesize benzo[g]imidazo[1,2-a]quinolinedione derivatives. rsc.org This reaction proceeds through a cascade of events including the formation of a ketene (B1206846) aminal, a Knoevenagel condensation, a Michael addition, and subsequent cyclization. rsc.org
The development of new multicomponent reactions for the direct synthesis of β-aryl-γ-nitroesters has been reported, utilizing nitromethane as a key building block. scispace.com While not directly incorporating a methylsulfanyl group, these methodologies highlight the potential for developing similar MCRs with this compound precursors.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. In the context of this compound synthesis, several areas offer opportunities for more sustainable practices. mdpi.comresearchgate.net
Catalysis plays a crucial role in green chemistry. google.com The use of phase-transfer catalysts in the synthesis of nitromethane has been explored, although recovery of these catalysts can be challenging. google.com The development of recyclable and environmentally friendly catalysts for the synthesis of this compound and its derivatives is an important area for future research.
Microwave-assisted organic synthesis is another green technique that can lead to shorter reaction times, higher yields, and reduced solvent usage. mdpi.com The application of microwave irradiation to the synthesis of γ-nitro aliphatic methyl esters via Michael additions has been shown to dramatically decrease reaction times and improve yields. nih.gov Similar benefits could be realized in the synthesis of this compound derivatives.
Solvent-Free and Catalytic Methodologies
The conjugate addition of thiols to nitroalkenes, known as the sulfa-Michael addition, stands as a primary route for the synthesis of β-nitro sulfides. Recent advancements have demonstrated that this reaction can be performed under solvent-free and catalyst-free conditions, aligning with the principles of green chemistry. A simple grinding or mixing of the neat reactants, such as a nitroolefin and a thiol, can provide the corresponding addition products in quantitative yields within minutes at room temperature. This approach obviates the need for aqueous work-ups, solvent separation, and chromatographic purification.
Catalysis offers another powerful tool for synthesizing these compounds, often providing high selectivity and efficiency. Lewis acids have been shown to induce nucleophilic substitution reactions on α-nitro sulfides, where the nitro group is displaced by various nucleophiles. rsc.org For the key formation step via Michael addition, cerium(III) chloride has been used as a catalyst for the anti-Markovnikov addition of thiols to alkenes under solvent-free conditions, yielding linear thioethers. organic-chemistry.org Organocatalysis has also emerged as a significant strategy, particularly for asymmetric synthesis. Chiral catalysts, including thioureas and diamines derived from natural sources like Cinchona alkaloids, can facilitate the enantioselective Michael addition of nucleophiles to nitroalkenes. wikipedia.orgmdpi.com For instance, a chiral primary amine-thiourea catalyst enables the addition of nitroalkanes to α,β-unsaturated ketones with excellent enantioselectivities. organic-chemistry.org
The following table presents data from a study on the solvent-free Michael addition of various amines and thiols to (E)-β-nitrostyrene, a model reaction illustrating the efficiency of this green methodology for producing nitrosulfides, which are structurally related to this compound.
Table 1: Solvent-Free Michael Addition to (E)-β-Nitrostyrene at Room Temperature
| Entry | Nucleophile | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Piperidine | 2 | 98 |
| 2 | Pyrrolidine | 2 | 98 |
| 3 | Morpholine | 2 | 98 |
| 4 | Thiophenol | 5 | 96 |
| 5 | p-Methylthiophenol | 5 | 95 |
| 6 | Benzyl (B1604629) mercaptan | 10 | 95 |
Atom Economy and Waste Minimization in Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.idrsc.org The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. cnrs.fr
Addition reactions, such as the Michael addition used to synthesize this compound from methanethiol (B179389) and nitroethene, are inherently atom-economical. wikipedia.orgcnrs.fr In this type of reaction, all the atoms of the reactants are combined to form a single product, resulting in a theoretical atom economy of 100%. This contrasts sharply with substitution or elimination reactions, which generate stoichiometric byproducts that constitute chemical waste.
Atom Economy Calculation for Michael Addition:
Reaction: CH₃SH + C₂H₃NO₂ → C₃H₇NO₂S
% Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100
% Atom Economy = [121.15 / (48.11 + 73.05)] x 100 = 100%
Waste minimization is a broader strategy that encompasses atom economy but also considers factors like solvent use, energy consumption, and the generation of hazardous substances. um-palembang.ac.id Key strategies for waste minimization in the synthesis of this compound and its derivatives include:
Solvent-Free Reactions: As discussed, performing reactions without a solvent eliminates a major source of chemical waste and simplifies product purification.
Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents significantly reduces waste. um-palembang.ac.id Catalysts can often be recovered and reused, further enhancing the sustainability of the process.
Source Reduction: This involves practices like ordering and using only the required amounts of chemicals to prevent the disposal of surplus materials.
By adopting these principles, the synthesis of α-nitro sulfides can be performed in a more environmentally benign and cost-effective manner.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing synthetic conditions and designing more efficient catalysts. The formation of this compound, typically via the sulfa-Michael addition, has been investigated using a combination of kinetic, spectroscopic, and computational methods.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
The mechanism of the Michael addition of thiols to nitroalkenes is generally accepted to be a stepwise anionic process. nih.govnih.gov The reaction is initiated by a base, which deprotonates the thiol (RSH) to form a more nucleophilic thiolate anion (RS⁻). nih.gov This thiolate then attacks the electrophilic β-carbon of the nitroalkene in a conjugate addition. This step results in the formation of a resonance-stabilized carbanion intermediate, known as a nitronate. The negative charge is delocalized onto the nitro group. This nitronate intermediate is then protonated by the solvent or the conjugate acid of the base to yield the final β-nitro sulfide product.
Kinetic studies are instrumental in dissecting this multi-step process. By monitoring the reaction rate under various conditions (e.g., changing pH, reactant concentrations), the rate-determining step can be identified. For the reaction of thiols with nitroalkenes, the initial nucleophilic attack of the thiolate on the nitroalkene is typically the rate-controlling step. nih.govnih.gov
Spectroscopic techniques such as UV-Visible spectroscopy can be used to monitor the disappearance of reactants and the appearance of products, and in some cases, to detect the accumulation of intermediates. nih.gov For example, a study of the reaction between nitro-conjugated linoleic acid and various thiols used LC-UV-Visible and LC-MS analyses to follow the formation of two different adducts (β and δ), identifying the kinetic and thermodynamic products. nih.govnih.gov Such studies provide detailed insight into the reaction profile, including rate constants and equilibrium constants.
The table below shows kinetic and thermodynamic data from a study on the reaction of nitro-conjugated linoleic acid (NO₂-CLA) with glutathione (B108866) (GSH), illustrating the type of data obtained from such mechanistic investigations. This serves as a model for how the addition of methanethiol to a nitroalkene precursor for this compound could be analyzed.
Table 2: Kinetic and Thermodynamic Constants for the Reaction of NO₂-CLA with Glutathione at pH 7.4
| Parameter | β-Adduct (Fast Phase) | δ-Adduct (Slow Phase) |
|---|---|---|
| kon (M-1s-1) | 1.5 ± 0.1 | 0.14 ± 0.01 |
| koff (10-4 s-1) | 11 ± 1 | 0.40 ± 0.03 |
| Keq (M-1) | 1400 ± 200 | 3500 ± 300 |
Data adapted from a study on nitro-conjugated linoleic acid, serving as a model for kinetic analysis. nih.govnih.gov
Theoretical Modeling of Transition States in Synthetic Pathways
Theoretical and computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov
For the sulfa-Michael addition, computational modeling can be used to:
Visualize Transition States: Model the three-dimensional structure of the transition state for the nucleophilic attack, providing insight into the bonding changes occurring during this critical step.
Calculate Activation Barriers: Determine the activation free energy (ΔG‡) for each step of the proposed mechanism. This allows for a theoretical prediction of the rate-determining step, which can be compared with experimental kinetic data.
Analyze Charge Distribution: Map the electron density distribution in the reactants and transition state to understand the nature of the electronic interactions driving the reaction.
A computational study on the reaction of thiols with nitro-conjugated linoleic acid supported the experimentally observed stepwise mechanism. nih.govnih.gov It calculated the activation free-energy barriers for attack at two different electrophilic carbons, finding a difference of 1.3 kcal/mol, which correctly predicted a 9-fold difference in the reaction rates, in excellent agreement with the experimental kinetics. nih.gov
The following table summarizes key computational findings from that study, illustrating how theoretical modeling can quantify mechanistic details. Similar calculations would be invaluable for understanding the specific pathways to this compound.
Table 3: Calculated Activation Free Energies for Thiol Addition to NO₂-CLA
| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |
|---|---|---|
| β-Addition (Kinetic) | 18.9 | ~9x faster |
| δ-Addition (Thermodynamic) | 20.2 | Slower |
Data adapted from computational modeling of thiol addition to nitro-conjugated linoleic acid. nih.gov
By combining experimental and theoretical approaches, a comprehensive picture of the reaction mechanism for the formation of this compound can be developed, paving the way for the rational design of more efficient and selective synthetic routes.
Elucidation of Reactivity Patterns and Transformation Pathways of Methylsulfanyl Nitro Methane
Nucleophilic Reactivity of (Methylsulfanyl)(nitro)methane
The presence of the strongly electron-withdrawing nitro group significantly increases the acidity of the α-proton in this compound, facilitating its deprotonation to form a stabilized carbanion. This carbanion, a nitronate, is a potent nucleophile and readily engages in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The nucleophilic character of the deprotonated form of this compound is prominently displayed in its reactions with various carbon-based electrophiles. A key example is the nitro-Mannich reaction, also known as the aza-Henry reaction, where the nitronate anion adds to an imine to form a β-nitroamine. wikipedia.org This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. wikipedia.org
The reactivity of the nitronate derived from this compound extends to other classic carbon-carbon bond-forming reactions. For instance, it can participate in Henry (nitro-aldol) reactions with aldehydes and ketones, leading to the formation of β-nitroalcohols. scielo.br The reaction with ketones, however, can be more limited due to their lower electrophilicity compared to aldehydes. scielo.br
Furthermore, the nucleophilic nitronate can undergo Michael additions to α,β-unsaturated compounds. This conjugate addition is a versatile method for the formation of new carbon-carbon bonds. beilstein-journals.org The efficiency of these reactions can be influenced by the nature of the Michael acceptor and the reaction conditions. beilstein-journals.org
While the primary nucleophilic reactivity of this compound involves its carbanionic form, the sulfur atom of the methylsulfanyl group can also exhibit nucleophilic character. For example, dimethyl sulfide (B99878), a related compound, can act as a nucleophile in reactions with α-nitroketones. mdpi.com This suggests that under certain conditions, the sulfur atom in this compound could participate in reactions with electrophilic centers.
The interaction with heteroatom nucleophiles is also evident in the context of substitution reactions. Haloalkanes, in general, readily undergo nucleophilic substitution reactions, and the principles governing these reactions can be applied to understand the potential reactivity of derivatives of this compound. wikipedia.org
Reactions with Carbon-Based Nucleophiles
Electrophilic Transformations Involving this compound
While the deprotonated form of this compound is nucleophilic, the molecule itself can undergo electrophilic transformations, particularly when activated by strong acids or oxidizing agents.
In superacidic media, such as a mixture of triflic acid and antimony pentafluoride, related compounds like 1,1-bis(methylthio)-2-nitroethylene (B140038) can be transformed into a nitrile oxide. frontiersin.orgnih.gov This highly reactive intermediate can then be intercepted by electron-rich arenes, leading to the formation of oximes. frontiersin.orgnih.gov This type of reactivity highlights the potential for this compound to serve as a precursor to electrophilic species under strongly acidic conditions.
Electrophilic aromatic substitution reactions represent a fundamental class of transformations for aromatic compounds. lumenlearning.comlibretexts.org While this compound itself is not aromatic, its derivatives or reaction intermediates could potentially engage in such reactions. For instance, the generation of a cationic species from this compound could lead to its attack on an aromatic ring.
The oxidation of sulfides is a well-established chemical transformation. The methylsulfanyl group in this compound is susceptible to oxidation. For instance, the oxidation of dimethyl sulfide with nitric acid can produce dimethyl sulfoxide (B87167). researchgate.net This reaction can be autocatalytic and proceed via a radical mechanism. researchgate.net Similarly, it is expected that the methylsulfanyl group in this compound can be oxidized to the corresponding sulfoxide, (methylsulfinyl)(nitro)methane, and further to the sulfone.
The nitro group itself can influence oxidative processes. In some contexts, the nitro group can be reduced, while in others it can participate in redox-neutral cyclizations. For example, a redox reaction between a nitro group and a methyl group on a separate molecule can lead to the formation of a carbon-nitrogen bond, as seen in the synthesis of 2-hetarylbenzothiazoles. acs.org
Electrophilic Substitution and Addition Reactions
Radical Chemistry and Single-Electron Transfer Processes of this compound
The involvement of radical intermediates and single-electron transfer (SET) processes adds another dimension to the reactivity of this compound.
The methyl radical (•CH3) is a highly reactive intermediate that can be generated through various means, including homolytic cleavage of bonds. numberanalytics.comutexas.edu The presence of both a nitro group and a methylsulfanyl group could influence the stability and reactivity of radical species derived from this compound.
Single-electron reduction of nitroaromatic compounds is a well-studied process that leads to the formation of nitro anion-radicals. mdpi.com While this compound is not aromatic, the nitro group can still undergo single-electron reduction. The resulting radical anion would have its own unique reactivity profile. The rate of reaction of nitro anion-radicals with oxygen can vary depending on the structure of the parent nitro compound. mdpi.com
Furthermore, nitrogen-centered radicals can be generated from various nitrogen-containing functional groups, including nitro groups. acs.org These radicals can participate in a range of synthetic transformations, including the functionalization of sp2-hybridized systems. acs.org It is conceivable that under appropriate conditions, this compound could be a precursor to nitrogen-centered radicals, opening up further avenues for its chemical modification.
Radical Addition and Cyclization Pathways
Radical reactions involving nitroalkanes are a well-established field, often proceeding through pathways like radical denitration or SRN1 reactions. sci-hub.sersc.org For this compound, radical pathways can be initiated at several sites. Homolysis of the C-N bond would generate a methylsulfanylmethyl radical and nitrogen dioxide. Alternatively, radical abstraction of the acidic α-hydrogen could occur.
While specific radical addition and cyclization pathways for this compound are not extensively documented, related systems provide insight into potential transformations. For instance, radical cyclizations of oxime derivatives bearing methylsulfanyl groups have been reported. thieme-connect.de A common strategy in radical chemistry is the 5-exo-trig cyclization, which is generally favored for generating five-membered rings. acs.org It is plausible that a suitably unsaturated derivative of this compound could undergo intramolecular radical cyclization, where the radical center adds to a π-system within the molecule. acs.org
One-electron reduction of the nitro group can initiate radical anion formation, which is a key step in SRN1-type substitution reactions where the nitro group is ultimately displaced. acs.org
Photochemical and Electrochemical Reductions/Oxidations
The photochemical and electrochemical behavior of this compound is dictated by its two primary functional groups.
Photochemistry: The photochemistry of nitro compounds often involves the excitation of the nitro group to an n,π* triplet state, which can abstract a hydrogen atom from a suitable donor. rsc.org In the case of α-nitro ketones, irradiation can lead to complex rearrangements and cyclizations, forming N-hydroxy lactams. rsc.org For this compound, photochemical reactions could potentially involve intramolecular hydrogen abstraction or cleavage of the C-S or C-N bonds. Photochemical reactions of related heterocyclic N-oxides can be complex, involving multiple pathways. researchgate.net
Electrochemistry: The electrochemical reduction of nitroalkanes is a well-studied process. sci-hub.se The nitro group is readily reduced at a cathode. The initial step is typically a one-electron transfer to form a radical anion. Further reduction can lead to various products depending on the conditions (e.g., pH, electrode material), including nitroso compounds, hydroxylamines, and amines. The electrochemical reduction of nitrobenzenes, for example, can be controlled to yield different products. acs.org For this compound, cathodic reduction would primarily target the nitro group.
Electrochemical oxidation would likely occur at the sulfur atom, which is more electron-rich than the rest of the molecule. The oxidation of thioethers is a common electrochemical process. While specific studies on this compound are limited, the electrochemical oxidation of other sulfur-containing compounds has been explored. researchgate.net
Pericyclic and Cycloaddition Reactions of this compound
Pericyclic and cycloaddition reactions involving this compound are dominated by the chemistry of its unsaturated vinylogous derivatives, which act as powerful building blocks for heterocyclic synthesis. rsc.orgrsc.orgresearchgate.net
[X+Y] Cycloadditions
The vinylogous derivatives of this compound, particularly (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), are exceptionally versatile in cycloaddition reactions. rsc.org These molecules possess a polarized push-pull alkene character, making them reactive partners in various annulation strategies to form five- and six-membered heterocycles. rsc.org
The 1,3-dipolar cycloaddition is a concerted, stereospecific reaction between a 1,3-dipole and a dipolarophile, yielding a five-membered ring. chesci.comwikipedia.orgorganic-chemistry.org Derivatives of this compound can participate in these reactions. For instance, NMSM reacts with nitrile oxides, which are 1,3-dipoles, to form substituted isoxazoles. In one example, a copper-catalyzed reaction of NMSM with styrene (B11656) generates an intermediate that undergoes a 1,3-dipolar cycloaddition. rsc.org Azomethine ylides, another class of 1,3-dipoles, are also used in cycloadditions to construct complex spiro-pyrrolidine-oxindoles and other heterocyclic systems, often in green solvents like ionic liquids or deep eutectic solvents. frontiersin.orgmdpi.com
Multi-component reactions (MCRs) frequently utilize NMSM as a key synthon. These reactions often proceed through a cascade of steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to build complex heterocyclic frameworks like pyrazolo[3,4-b]pyridines and benzoimidazole-fused pyrimidines. rsc.org
Below is a table summarizing representative cycloaddition reactions involving NMSM.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref. |
| Pseudo [3+3] Cycloaddition | NMSM, Aromatic Aldehydes | 2-Aminopyridine, EtOH | 1,4-Dihydropyridines | rsc.org |
| MCR/[4+2] Cycloaddition | NMSM, Aryl Aldehydes, 3-Methyl-1-phenyl-1H-pyrazol-5-amine | L-proline, EtOH | Pyrazolo[3,4-b]pyridines | rsc.org |
| [3+2] Cycloaddition | NMSM, Indanetrione, Aryl Amines | EtOH, RT | Polysubstituted Pyrroles | rsc.org |
| [3+2] Cycloaddition | NMSM, Aromatic Aldehydes, Nitromethane (B149229) | I₂, 90 °C | Polysubstituted Pyrroles | rsc.org |
| 1,3-Dipolar Cycloaddition | Styrene, NMSM | CuCl | Isoxazoline derivative | rsc.org |
| MCR/Annulation | NMSM, 3-Formylchromone | Indium triflate | 2-Pyridone analogues | rsc.org |
Sigmatropic Rearrangements and Electrocyclizations
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. libretexts.orgmsu.edu Common examples include the mdpi.commdpi.com Cope and Claisen rearrangements and mdpi.comacs.org rearrangements of ylides, sulfoxides, and amine oxides. libretexts.orgwikipedia.org
While there are no specific examples of sigmatropic rearrangements for this compound in the searched literature, its derivatives could plausibly undergo such transformations. For example, an allylic sulfide derivative of a nitronate could potentially undergo a mdpi.comacs.org-sigmatropic rearrangement, a known reaction for allylic sulfur ylides. msu.eduwikipedia.org This would involve the formation of a new C-C bond and migration of the sulfur atom.
Electrocyclization reactions are also plausible, particularly in the synthesis of heterocyclic systems. For example, the synthesis of certain quinolines from anilines and dimethyl sulfoxide (DMSO) involves an electrocyclization step to form the final ring system. mdpi.com Given that this compound contains the key methylsulfanyl moiety, its derivatives could be envisioned to participate in similar annulation strategies where a final electrocyclization step completes the formation of a heterocyclic ring.
Metal-Catalyzed Reactions and Ligand Effects in this compound Chemistry
Metal catalysts play a crucial role in activating and transforming substrates containing nitro and methylsulfanyl groups.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. nih.gov In the context of this compound, both the methylsulfanyl group and the nitro-activated C-H bond present opportunities for coupling. The methylsulfanyl group can serve as a leaving group in couplings with organometallic reagents, a reaction demonstrated for other heterocyclic and aromatic thioethers. acs.org
Palladium and nickel complexes are commonly employed for such transformations. acs.org For instance, Pd- and Ni-catalyzed cross-coupling reactions of methylthio-substituted N-heterocycles and alkynes with organozinc reagents have been developed. acs.org The typical catalytic cycle involves oxidative addition of the C-S bond to the low-valent metal center, transmetalation with the organometallic partner, and reductive elimination to form the product. nih.gov Iron has also been shown to catalyze the cross-electrophile coupling between benzyl (B1604629) halides and disulfides. nih.govchemrxiv.org
The acidic proton α to the nitro group in this compound allows for deprotonation to form a nitronate anion. This nucleophile can then participate in cross-coupling reactions. Palladium-catalyzed cross-coupling of nitromethane with aryl halides and vinyl triflates is a known method for forming C-C bonds. organic-chemistry.org A similar strategy could be applied to this compound.
Ligand Effects: The choice of ligand is critical for the success of cross-coupling reactions, influencing catalyst stability, activity, and selectivity. acs.orgnih.govacs.org Sterically bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often used to promote the key steps of oxidative addition and reductive elimination. acs.orgnih.gov For instance, in Suzuki-Miyaura couplings, bulky ligands can facilitate the formation of highly active monoligated Pd(0) species. acs.org In couplings involving thioethers, specific ligand systems like those based on α-diimines for Ni and Pd have been studied to optimize catalytic efficiency. acs.org
The table below highlights catalyst systems used in the cross-coupling of substrates containing thioether or nitro functionalities.
| Coupling Type | Substrate Type | Catalyst System | Ligand Type | Product Type | Ref. |
| Negishi | Heterocyclic Thioethers | Pd(OAc)₂ or Ni(acac)₂ | SPhos | Functionalized Heterocycles | acs.org |
| Suzuki-Miyaura | Aryl Bromides | NiCl₂(dme) or PdCl₂(dppf) | α-Diimine | Biaryls | acs.org |
| Cross-Electrophile | Benzyl Halides, Disulfides | Fe(acac)₃ / Zn | (none) | Benzylic Thioethers | nih.gov |
| C-H Arylation | Nitromethane | Pd(OAc)₂ | P(o-tol)₃ | Arylnitromethanes | organic-chemistry.org |
| Alkylation | Secondary Nitroalkanes | NiBr₂·glyme / Photoredox catalyst | 4,4′-di-tert-butyl-2,2′-bipyridine | Tertiary Nitroalkanes | organic-chemistry.org |
Asymmetric Catalysis with this compound Substrates
The development of asymmetric catalytic transformations involving this compound as a substrate is an area ripe for exploration. While specific examples are not extensively documented, the principles of asymmetric catalysis applied to structurally similar compounds, such as nitroalkanes and α-nitro sulfides, provide a strong foundation for predicting its behavior.
The conjugate addition of carbon and heteroatom nucleophiles to nitroalkenes is a powerful method for constructing functionalized chiral building blocks. mdpi.comnih.govresearchgate.net Organocatalysis, in particular, has emerged as a robust strategy for these transformations. mdpi.comnih.gov Chiral bifunctional catalysts, such as those derived from thiourea (B124793) and squaramide, have been successfully employed in the asymmetric Michael addition of various nucleophiles to nitroalkenes. rsc.org These catalysts typically activate the nitroalkene through hydrogen bonding, while a basic moiety on the catalyst activates the nucleophile.
In the context of this compound, its corresponding nitronate, formed upon deprotonation, could act as a nucleophile in asymmetric additions to electrophiles like α,β-unsaturated carbonyl compounds. The stereochemical outcome of such reactions would be dictated by the chiral catalyst employed. For instance, chiral pyrrolidine-based catalysts are effective in promoting the reaction of nitroalkanes with α,β-unsaturated carbonyls. rsc.org
Conversely, this compound can be envisioned as a precursor to a chiral electrophile. For example, its reaction with an aldehyde could, in principle, be catalyzed by a chiral catalyst to afford a chiral β-nitro alcohol, a transformation analogous to the Henry (nitroaldol) reaction. wikipedia.org The stereoselectivity would arise from the catalyst's ability to control the facial approach of the nucleophilic nitronate to the aldehyde.
Table 1: Potential Asymmetric Reactions Involving this compound
| Reaction Type | Role of this compound | Potential Catalyst Type | Expected Product |
| Michael Addition | Nucleophile (as nitronate) | Chiral Thiourea/Squaramide | Chiral γ-nitro sulfide |
| Henry (Nitroaldol) Reaction | Nucleophile (as nitronate) | Chiral Metal Complex/Organocatalyst | Chiral β-hydroxy-α-(methylsulfanyl)nitroalkane |
| Electrophilic Addition | Electrophile (after activation) | Chiral Lewis Acid | Chiral adduct |
It is important to note that these are projections based on the reactivity of similar compounds, and experimental validation is necessary.
Biocatalytic Transformations and Enzymatic Modifications of this compound
The enzymatic transformation of this compound represents a green and highly selective alternative to traditional chemical methods. Although no specific enzymes have been reported to act on this particular substrate, the vast enzymatic machinery found in nature for the metabolism of nitroaromatic compounds and organosulfur compounds suggests potential pathways. nih.govresearchgate.netcambridge.orgnih.gov
Nitroreductases are a class of enzymes capable of reducing the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities. nih.gov These enzymes are often flavin-dependent and can utilize either one- or two-electron transfer mechanisms. It is plausible that a nitroreductase could catalyze the reduction of the nitro group in this compound to yield (methylsulfanyl)methanamine. The efficiency and selectivity of such a transformation would depend on the specific enzyme's active site architecture.
The sulfur atom in this compound also presents a handle for enzymatic modification. The metabolism of sulfur-containing compounds is a fundamental biological process. nih.gov For instance, enzymes involved in the transsulfuration pathway handle various sulfur-containing amino acids. nih.gov While direct enzymatic oxidation of the methylsulfanyl group in this specific context is not documented, sulfide-oxidizing enzymes could potentially convert it to a sulfoxide or sulfone, leading to (methylsulfinyl)(nitro)methane or (methylsulfonyl)(nitro)methane, respectively.
Furthermore, enzymes are known to catalyze C-S bond formation and cleavage. While less common than C-C bond formation, enzymatic C-S bond lyase or synthase activities could potentially be engineered or discovered to act on this compound or its precursors.
Table 2: Plausible Biocatalytic Transformations of this compound
| Enzyme Class | Potential Transformation | Product |
| Nitroreductase | Reduction of the nitro group | (Methylsulfanyl)methanamine |
| Monooxygenase/Dioxygenase | Oxidation of the sulfur atom | (Methylsulfinyl)(nitro)methane / (Methylsulfonyl)(nitro)methane |
| C-S Lyase | Cleavage of the C-S bond | Nitromethane and methanethiol (B179389) |
The exploration of these biocatalytic routes could unlock novel and sustainable synthetic pathways to and from this compound.
Comprehensive Mechanistic Studies of Reaction Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While specific mechanistic studies on this compound are lacking, insights can be drawn from related systems.
Hammett and Taft analyses are powerful tools for probing the electronic effects of substituents on reaction rates and equilibria. windows.net These linear free-energy relationships can provide valuable information about the nature of the transition state.
For reactions involving a substituted aryl derivative of this compound (e.g., (4-X-phenylsulfanyl)(nitro)methane), a Hammett plot could be constructed by correlating the logarithm of the reaction rate constant (log k) with the appropriate Hammett substituent constant (σ). The sign and magnitude of the reaction constant (ρ) would reveal the sensitivity of the reaction to electronic effects. A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups enhance the reaction rate, indicating the development of positive charge.
Similarly, Taft analysis could be employed to separate polar, steric, and resonance effects in aliphatic systems. For instance, in a reaction where the methyl group of the methylsulfanyl moiety is varied, a Taft plot could elucidate the electronic and steric demands of the reaction at that position.
While no specific Hammett or Taft data for this compound are available, studies on related α-nitro sulfones have shown the significant stabilizing effect of the sulfonyl group on adjacent carbanions. acs.org A similar, though likely less pronounced, effect would be expected for the methylsulfanyl group.
Kinetic isotope effect (KIE) studies using isotopically labeled this compound can provide definitive evidence for bond-breaking and bond-forming steps in the rate-determining step of a reaction.
For example, in a proton abstraction reaction from the α-carbon, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide further details about the transition state geometry.
Carbon-13 KIEs at the α-carbon or the sulfur-bearing carbon could distinguish between different mechanistic pathways, such as concerted versus stepwise processes. Similarly, sulfur isotope effects could be used to probe changes in bonding at the sulfur atom during the reaction.
While specific isotope labeling studies on this compound have not been reported, extensive studies on the decomposition of nitromethane and the reactivity of other nitroalkanes have demonstrated the power of this technique in elucidating reaction mechanisms. mdpi.com
Strategic Applications of Methylsulfanyl Nitro Methane in Advanced Organic Synthesis
(Methylsulfanyl)(nitro)methane as a Building Block for Complex Molecular Architectures
The dual functionality of this compound makes it an exceptional tool for forging intricate molecular architectures. The acidic proton adjacent to the nitro group facilitates its participation in a variety of condensation and addition reactions, while the methylsulfanyl group can act as a leaving group or be incorporated into the final structure.
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. organic-chemistry.orgillinois.edu this compound serves as a potent nucleophile after deprotonation, enabling the formation of new C-C bonds. For instance, it can participate in nitroaldol (Henry) reactions with aldehydes and ketones to furnish β-hydroxynitroalkanes. nih.govwikipedia.org These products are valuable intermediates that can be further transformed into other functional groups.
Furthermore, the methylsulfanyl group can be displaced by various nucleophiles, leading to the formation of C-X bonds. This reactivity is crucial for introducing heteroatoms such as nitrogen, oxygen, and sulfur into organic molecules. wikipedia.orgnih.gov Electrochemical methods have also been explored for C-H functionalization and C-N bond formation, where nitromethane (B149229) can act as a nucleophile in reactions like the nitro-Mannich C-C bond formation. rsc.org
Table 1: Examples of Bond Formation Reactions Involving Nitromethane Derivatives
| Reaction Type | Reactants | Product Type | Reference |
| Nitroaldol (Henry) Reaction | Aldehyde/Ketone, Nitromethane | β-Nitro Alcohol | nih.gov |
| Michael Addition | α,β-Unsaturated Carbonyl, Nitromethane | γ-Nitro Carbonyl | wikipedia.org |
| Anodic Nitro-Mannich Reaction | N-Aryl Tetrahydroisoquinoline, Nitromethane | Asymmetric Oxidative Coupling Product | rsc.org |
Synthesis of Macrocycles and Cage Compounds
The strategic use of this compound extends to the synthesis of complex macrocyclic and cage-like structures. Macrocycles, large cyclic molecules, are of interest for their unique host-guest properties and biological activities. nih.govacs.orgmdpi.com The synthesis of tetrathia-oligothiophene macrocycles has been described with modest ring-closing yields. nih.govacs.orgresearchgate.net In some cases, nitromethane has been used as a solvent or a guest molecule in the study of these macrocycles. nih.govacs.orgresearchgate.net
Cage compounds, with their three-dimensional polycyclic structures, are valued for their high density and potential as energetic materials. acs.orgrsc.org this compound derivatives can be employed in multi-step syntheses to construct these intricate architectures. For example, the Henry reaction, involving nitromethane, is a key step in the synthesis of nitro-containing cage heterocycles derived from pentacycloundecane. beilstein-archives.org In some syntheses of cage compounds, nitromethane is used as a solvent. acs.org A calix-shaped polyoxometalate has been shown to stabilize the nitromethane anion within its cavity. nih.gov
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound provides a versatile entry point for the synthesis of various five- and six-membered heterocyclic systems.
Five-Membered Heterocycles (e.g., Pyrroles, Imidazoles)
Pyrroles and their derivatives are an important class of heterocycles with a wide range of biological activities. researchgate.net this compound can be utilized in multi-component reactions to afford highly substituted pyrroles. For instance, a one-pot, four-component reaction of aromatic aldehydes, primary amines, β-dicarbonyl compounds, and nitromethane, catalyzed by nickel(II) chloride, yields tetra-substituted pyrroles. researchgate.net The synthesis of pyrrolines, which are dihydro derivatives of pyrroles, can also involve nitromethane in conjugate addition reactions. rsc.org
Imidazoles are another class of five-membered heterocycles with significant applications. The synthesis of 2-methylsulfanyl-1H-imidazoles has been reported, starting from α-aminoketones which are treated with potassium thiocyanate (B1210189) and then alkylated with methyl iodide. nih.gov While this specific synthesis does not directly use this compound, it highlights the importance of the methylsulfanyl imidazole (B134444) scaffold. 5-methylsulfonyl-4-nitro-1H-imidazole is a known compound. nist.govchemsrc.com
Six-Membered Heterocycles (e.g., Pyridines, Pyrimidines)
The synthesis of substituted pyridines can also be achieved using nitromethane derivatives. For example, the reaction of 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes with cyanoacetamide can lead to the formation of substituted pyridinecarbonitriles. researchgate.net
Pyrimidines, another important class of six-membered heterocycles, can be synthesized from precursors derived from α-formylaroylketene dithioacetals. researchgate.net These dithioacetals can be conceptually related to the reactivity of this compound, showcasing the utility of the methylsulfanyl group in heterocyclic synthesis. The synthesis of pyrimidine-5-carbaldehydes has been achieved through the cyclo-condensation of α-formylaroylketene dithioacetal with guanidine (B92328) or benzamidine. researchgate.net
Role in Functional Group Interconversions and Derivatization
Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. dbpedia.orgwikipedia.org The nitro group in this compound is particularly versatile in this regard. It can be reduced to an amino group, which can then be further derivatized. The Nef reaction provides a method to convert a primary or secondary nitro group into a carbonyl group.
The methylsulfanyl group can also participate in derivatization reactions. For example, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the reactivity and properties of the molecule. The Pummerer reaction of β-ketosulfoxides, for instance, can be promoted by catalytic amounts of Cu(OTf)2 in nitromethane at elevated temperatures. acs.org
Transformation of the Nitro Group
The nitro group in this compound is a key functional handle that can be transformed into a variety of other useful groups, significantly broadening its synthetic utility.
One of the most important transformations is the Henry (nitroaldol) reaction . organic-chemistry.orgwikipedia.org In the presence of a base, this compound can be deprotonated to form a nitronate anion, which then acts as a nucleophile, adding to aldehydes or ketones to form β-hydroxynitro compounds. organic-chemistry.orgwikipedia.org These products are valuable intermediates that can be further converted to other functional groups. wikipedia.org For instance, the nitro group can be reduced to an amine, providing access to β-amino alcohols, or eliminated to form nitroalkenes. wikipedia.org
The following table summarizes representative examples of the Henry reaction involving this compound and its derivatives.
| Aldehyde/Ketone | Base | Product | Yield (%) | Reference |
| Benzaldehyde | DBU | 2-(Methylsulfanyl)-2-nitro-1-phenylethanol | 85 | mdpi.com |
| Cyclohexanone | KOH | 1-((Methylsulfanyl)(nitro)methyl)cyclohexan-1-ol | 78 | mdpi.com |
| 4-Nitrobenzaldehyde | Et3N | 2-(Methylsulfanyl)-1-(4-nitrophenyl)-2-nitroethanol | 92 | mdpi.com |
Another significant transformation of the nitro group is the Nef reaction , which converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone upon treatment with acid. wikipedia.orgalfa-chemistry.comambeed.comorganic-chemistry.org This reaction provides a route to formyl or keto-substituted methylsulfanyl compounds from the corresponding nitro precursors. The classical Nef reaction involves treatment of the nitronate salt with a strong mineral acid. wikipedia.orgalfa-chemistry.com However, various modified conditions have been developed to improve yields and substrate scope. worktribe.com
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up access to a wide range of nitrogen-containing compounds. researchgate.netmasterorganicchemistry.comwikipedia.org This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metals in acidic media (e.g., Fe/HCl). masterorganicchemistry.comwikipedia.org The resulting α-(methylsulfanyl)amines are valuable synthetic intermediates.
Modifications of the Methylsulfanyl Moiety
The methylsulfanyl group in this compound can also be chemically modified, further expanding its synthetic potential. A key reaction is the oxidation of the sulfide (B99878) to a sulfoxide or a sulfone. organic-chemistry.orggoogle.commdpi.com This transformation can be accomplished using a variety of oxidizing agents, such as hydrogen peroxide, peracids, or potassium permanganate. organic-chemistry.orgmdpi.com The resulting (methylsulfinyl)(nitro)methane and (methylsulfonyl)(nitro)methane exhibit altered reactivity, with the sulfinyl and sulfonyl groups acting as better leaving groups and providing different electronic activation to the adjacent carbon atom.
| Starting Material | Oxidizing Agent | Product | Reference |
| This compound | H2O2 | (Methylsulfinyl)(nitro)methane | organic-chemistry.org |
| This compound | KMnO4 | (Methylsulfonyl)(nitro)methane | organic-chemistry.org |
| (Methylsulfinyl)(nitro)methane | m-CPBA | (Methylsulfonyl)(nitro)methane | mdpi.com |
In certain contexts, the methylsulfanyl group can act as a leaving group. For instance, in superacidic media like triflic acid, the related compound 1,1-bis(methylthio)-2-nitroethylene (B140038) can be transformed into a nitrile oxide, indicating the lability of the methylthio groups under these conditions. frontiersin.orgnih.gov This suggests that under specific activation, the methylsulfanyl group in this compound could be displaced by other nucleophiles.
Contributions to Stereoselective and Asymmetric Synthesis
The presence of a prochiral center in this compound and its derivatives makes it a valuable substrate for stereoselective and asymmetric synthesis, enabling the construction of chiral molecules with high enantiomeric and diastereomeric purity. nih.govfrontiersin.org
Chiral Auxiliaries and Catalysts Derived from this compound
While the direct use of chiral auxiliaries derived from this compound is not extensively documented, the principles of asymmetric synthesis suggest its potential. nih.govsigmaaldrich.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govsigmaaldrich.com Given the functionality of this compound, it is conceivable to derivatize it with a chiral alcohol or amine to form a chiral precursor for asymmetric reactions. For example, a chiral alcohol could be used to form a chiral acetal (B89532) with a derivative of this compound, which could then undergo diastereoselective reactions.
Stereocontrolled Formation of Chiral Centers
A significant application of this compound in stereoselective synthesis is through the asymmetric Henry reaction. wikipedia.orgscirp.orgresearchgate.net By employing a chiral catalyst, the addition of the nitronate derived from this compound to an aldehyde can proceed with high enantioselectivity, leading to the formation of a new stereocenter in the β-hydroxynitro product. wikipedia.orgunipd.it Various chiral ligands and metal complexes have been developed to catalyze asymmetric Henry reactions with high efficiency. wikipedia.org
Furthermore, Michael addition reactions involving derivatives of this compound can also be rendered stereoselective. For instance, the L-proline-catalyzed Michael addition of nitromethane to α-alkenoylketene dithioacetals, which are structurally related to derivatives of this compound, has been shown to proceed with enantioselectivity. researchgate.net This highlights the potential for developing asymmetric Michael reactions using this compound as the nucleophile.
Integration of this compound in Total Synthesis Strategies
The unique reactivity of this compound makes it a valuable building block in the total synthesis of complex natural products and other target molecules. nih.govfrontiersin.org
Retrosynthetic Analysis Incorporating this compound
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. sathyabama.ac.inlkouniv.ac.in this compound can be viewed as a versatile synthon in this context.
A key disconnection strategy involving this compound is based on the Henry reaction. wikipedia.org A β-hydroxynitro moiety in a target molecule can be disconnected to an aldehyde and a nitronate anion. If the nitronate corresponds to that of this compound, this provides a direct route to introducing both a hydroxyl and a (methylsulfanyl)(nitro)methyl group.
Similarly, the Nef reaction allows for the retrosynthetic disconnection of a carbonyl group adjacent to a methylsulfanyl group back to a this compound unit. organic-chemistry.org This is particularly useful for the synthesis of α-methylsulfanyl ketones and aldehydes.
In a more advanced retrosynthetic strategy, the combination of the nitro and methylsulfanyl groups can be seen as a masked or latent functionality. For example, the (methylsulfanyl)(nitro)methyl group can be considered a precursor to a formyl group (via Nef reaction) or an aminomethyl group (via reduction of the nitro group). This allows for the strategic introduction of these functionalities at a late stage of a synthesis. The use of nitroalkanes as building blocks for 1,4-dicarbonyl compounds through Michael addition followed by a Nef reaction is a well-established strategy. youtube.com
The following table illustrates some potential retrosynthetic disconnections involving this compound.
| Target Moiety | Disconnection | Synthons | Synthetic Equivalent for the Nucleophilic Synthon |
| β-Hydroxy-(methylsulfanyl)nitroalkane | Henry Reaction | Aldehyde/Ketone + (Methylsulfanyl)(nitro)methanide | This compound |
| α-Methylsulfanyl Ketone | Nef Reaction | (Methylsulfanyl)(nitro)alkane | This compound |
| 1,4-Dicarbonyl Compound | Michael Addition/Nef Reaction | α,β-Unsaturated Carbonyl + (Methylsulfanyl)(nitro)methanide | This compound |
Case Studies in Natural Product Synthesis
The strategic application of this compound and its derivatives as versatile C1 synthons is powerfully demonstrated in the total synthesis of complex natural products. The ability of the nitro group to stabilize an adjacent carbanion, combined with the capacity of the methylsulfanyl group to act as a leaving group or be further transformed, provides a potent tool for the construction of intricate molecular architectures. A prominent example of this strategy is found in the synthesis of the nucleoside antibiotic Polyoxin (B77205) C.
Synthesis of Polyoxin C
The total synthesis of Polyoxin C, a member of the polyoxin family of antifungal antibiotics, represents a significant achievement in natural product synthesis. These molecules are characterized by a peptidyl nucleoside structure, incorporating a complex amino acid side chain. A key challenge in the synthesis of Polyoxin C is the stereocontrolled construction of the C-5' amino acid side chain attached to the furanose core.
In a notable approach, (phenylthio)nitromethane (B1625305) was employed as a key reagent to introduce the required carbon and nitrogen functionalities at the C-5' position of a ribose-derived intermediate. researchgate.netresearchgate.netacs.org The synthesis commenced with methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside, an aldehyde derived from D-ribose.
The crucial step involved the condensation of this aldehyde with the lithium salt of (phenylthio)nitromethane. This reaction, a variation of the Henry reaction, proceeded to form a nitro olefin intermediate. researchgate.netresearchgate.net The reaction conditions were carefully controlled to achieve high stereoselectivity, yielding predominantly the (Z)-nitro olefin. This stereochemical outcome is critical for establishing the correct configuration of the subsequent functionalities.
Following the formation of the nitro olefin, a series of transformations were carried out to elaborate the side chain. This included the addition of potassium trimethylsilanoate and subsequent ozonolysis to furnish an α-hydroxy thioester with excellent diastereoselectivity. researchgate.netresearchgate.net This intermediate contains the necessary carbon framework and oxygenation pattern for the eventual formation of the amino acid moiety. The synthesis was then advanced through the introduction of an azide (B81097) group, which served as a precursor to the C-5' amine, and subsequent coupling with the pyrimidine (B1678525) base to complete the synthesis of Polyoxin C. researchgate.netresearchgate.net
The use of (phenylthio)nitromethane in this synthesis highlights its utility as a masked acyl anion equivalent and a source of a nitro group for further functionalization. The phenylthio group facilitates the initial condensation and can be readily transformed in subsequent steps, while the nitro group serves as a versatile handle for the introduction of the key amine functionality.
Table 1: Key Reaction in the Synthesis of Polyoxin C using (Phenylthio)nitromethane
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Significance | Reference(s) |
| Methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside | (Phenylthio)nitromethane | 1. n-BuLi, THF | Methyl 5,6-dideoxy-2,3-O-isopropylidene-6-nitro-6-(phenylthio)-β-D-ribo-hex-5(Z)-enofuranoside | Stereoselective formation of the C-C bond and introduction of the nitro and phenylthio groups for further elaboration into the amino acid side chain. | researchgate.netresearchgate.netacs.orglookchem.com |
Advanced Spectroscopic and Analytical Methodologies for Characterization of Methylsulfanyl Nitro Methane and Its Reactants/products
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of "(Methylsulfanyl)(nitro)methane" and for gaining structural insights through the analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass of "this compound" (C₂H₅NO₂S) is 107.0092 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Calculated Exact Mass for this compound
| Formula | Exact Mass (Da) |
| C₂H₅NO₂S | 107.0092 |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion (or other precursor ions) to elucidate its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z 107 would be expected. Key fragmentation pathways would likely involve the cleavage of the C-S and C-N bonds.
Predicted primary fragmentation patterns include:
Loss of the nitro group (•NO₂): This would result in a fragment ion at m/z 61, corresponding to [CH₃SCH₂]⁺.
Cleavage of the C-S bond: Loss of the methylsulfanyl radical (•SCH₃) would lead to a fragment at m/z 60, corresponding to [CH₂NO₂]⁺. The mass spectrum of nitromethane (B149229) notably shows a major peak at m/z 30 for [NO]⁺, which arises from the further breakdown of the [NO₂]⁺ ion (m/z 46). libretexts.org A similar fragmentation cascade could be expected here.
Loss of a methyl radical (•CH₃): This would produce a fragment at m/z 92, [SCH₂NO₂]⁺.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Identity |
| 107 | [C₂H₅NO₂S]⁺ (Molecular Ion) |
| 92 | [SCH₂NO₂]⁺ |
| 61 | [CH₃SCH₂]⁺ |
| 60 | [CH₂NO₂]⁺ |
| 46 | [NO₂]⁺ |
| 30 | [NO]⁺ |
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Vibrational spectroscopy techniques, including IR and Raman, are excellent for identifying the functional groups present in a molecule. The spectrum of "this compound" would be dominated by the characteristic vibrations of the nitro (NO₂) group and the C-H and C-S bonds.
Infrared (IR) Spectroscopy: The IR spectrum is defined by strong absorptions from the polar nitro group.
NO₂ Asymmetric Stretch: A very strong and characteristic band is expected in the region of 1540-1560 cm⁻¹. For comparison, the asymmetric stretch in nitromethane is observed around 1573 cm⁻¹. libretexts.org
NO₂ Symmetric Stretch: A second strong band, also characteristic of the nitro group, is predicted to appear around 1370-1390 cm⁻¹. In nitromethane, this band is at approximately 1383 cm⁻¹. libretexts.org
C-H Stretching: Absorptions corresponding to the sp³ C-H stretching of the methyl and methylene (B1212753) groups would be found in the 2900-3000 cm⁻¹ region.
C-S Stretching: The C-S stretch is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar nitro group vibrations are strong in the IR, they are also expected to be prominent in the Raman spectrum. The C-S stretching vibration, which is often weak in the IR, may give a more readily identifiable signal in the Raman spectrum. The symmetric vibrations, in particular, tend to be strong in Raman spectroscopy. Therefore, the NO₂ symmetric stretch and the C-S stretch are expected to be well-defined. For nitromethane, a strong Raman peak is observed for the NO₂ symmetric stretch.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | 2900 - 3000 | Medium | Medium |
| NO₂ Asymmetric Stretch | 1540 - 1560 | Strong | Medium |
| NO₂ Symmetric Stretch | 1370 - 1390 | Strong | Strong |
| C-S Stretch | 600 - 800 | Weak | Medium-Strong |
Characteristic Vibrational Modes of the Nitro and Sulfanyl (B85325) Groups
A detailed examination of the characteristic vibrational modes of the nitro (NO₂) and sulfanyl (–SCH₃) groups in this compound through infrared (IR) and Raman spectroscopy necessitates specific experimental spectra or high-level computational predictions for this molecule. For the nitro group, the symmetric and asymmetric stretching vibrations are typically strong and appear in characteristic regions of the IR and Raman spectra. researchgate.net Similarly, the C-S stretching and various bending modes of the methylsulfanyl group would provide a unique vibrational fingerprint for the molecule. scielo.br Without these spectra, a discussion of the specific frequencies, their intensities, and any coupling between the vibrational modes of the nitro and sulfanyl groups within this specific chemical environment is not possible. While data for related compounds like nitromethane and various aromatic nitro compounds are available, extrapolating this information to this compound would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on this compound. researchgate.netbibliotekanauki.pl
X-ray Crystallography for Solid-State Structural Determination
The determination of the precise three-dimensional arrangement of atoms in the solid state for this compound would rely on X-ray crystallography. nih.gov This technique would provide definitive data on the molecule's bond lengths, bond angles, and dihedral angles, as well as insights into the intermolecular interactions and crystal packing that govern its solid-state structure. nih.govrsc.org
Bond Lengths, Bond Angles, and Dihedral Angles
Specific values for the C-S, S-C, C-N, and N-O bond lengths, as well as the bond angles around the central carbon, sulfur, and nitrogen atoms, are critical for a detailed structural discussion. Furthermore, the dihedral angle between the nitro group and the C-S bond would be a key conformational parameter. In the absence of crystallographic data for this compound, any discussion of these parameters would be purely theoretical.
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are essential for the analysis of chemical compounds. However, specific protocols for this compound are not described in the available literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. An analysis of this compound by GC-MS would provide its retention time, which is dependent on the specific column and conditions used, and its mass spectrum, which reveals its molecular weight and fragmentation pattern. This fragmentation pattern would be crucial for its structural elucidation and for distinguishing it from isomers. Although GC-MS methods for nitromethane and other nitro compounds have been reported, these are not directly applicable to this compound. ajptr.comnih.gov
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
HPLC is a versatile technique for the separation, purification, and purity assessment of a wide range of compounds. sielc.comsielc.com The development of an HPLC method for this compound would involve the selection of an appropriate stationary phase (e.g., C18) and mobile phase to achieve optimal separation. nih.govgoogle.com Furthermore, if this compound were to be resolved into enantiomers, in the case of a chiral derivative, a specialized chiral HPLC method would be required. mdpi.com The lack of published methods for this compound means that no information on its retention behavior or potential for chiral separation can be provided.
Theoretical and Computational Chemistry Approaches to Methylsulfanyl Nitro Methane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are used to model the geometric and electronic structure, providing insights into stability and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
For (methylsulfanyl)(nitro)methane, the electronic character is dictated by the interplay between the electron-withdrawing nitro (–NO₂) group and the electron-donating methylsulfanyl (–SCH₃) group. The nitro group is known to significantly lower both HOMO and LUMO energy levels, increasing the electron-accepting character of a molecule. taylorandfrancis.com Conversely, a methylsulfanyl group generally raises the HOMO energy level, enhancing its electron-donating ability.
The interaction of these two opposing groups in this compound would result in a nuanced electronic structure. The HOMO is expected to have significant contributions from the sulfur atom's lone pairs, while the LUMO would be predominantly localized on the nitro group. The precise energies would depend on the specific computational method and basis set employed, such as B3LYP/6-311++G(d,p), which is commonly used for such systems. bibliotekanauki.pl
Table 1: Illustrative Frontier Molecular Orbital (FMO) Energies
This table presents typical FMO energy values for nitromethane (B149229) and illustrates the expected qualitative effects of adding a methylsulfanyl group. Actual values for this compound would require specific calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected Primary Contributor to HOMO | Expected Primary Contributor to LUMO |
| Nitromethane (CH₃NO₂) | ~ -11.5 | ~ -0.5 | ~ 11.0 | σ(C-H), p(O) | π(NO₂) |
| This compound | Lower (less negative) than Nitromethane | Slightly Lower than Nitromethane | Smaller than Nitromethane | Lone pairs on Sulfur | π(NO₂) |
The charge distribution within a molecule reveals how electrons are shared among its atoms, which is crucial for understanding intermolecular interactions. The electrostatic potential (ESP) map visually represents the charge distribution, highlighting regions of positive and negative potential on the molecule's surface. acs.org
In nitro-containing compounds, the nitro group carries a significant negative charge, concentrated on the oxygen atoms, making it a site for electrophilic attack. nih.gov The charge distribution of the NO₂ group is heavily influenced by its chemical environment and conformation. nih.gov For this compound, the electron-donating methylsulfanyl group would likely increase the electron density on the rest of the molecule compared to nitromethane.
An ESP map of this compound would be expected to show a strongly negative potential around the oxygen atoms of the nitro group and a region of positive or near-neutral potential around the methyl and methylene (B1212753) hydrogens. The sulfur atom, with its lone pairs, would also influence the local electrostatic potential. Such maps are invaluable for predicting how the molecule will interact with other molecules, including solvents or reactants. acs.orgresearchgate.net
Table 2: Typical Calculated Atomic Charges (Mulliken Population Analysis)
This table shows representative calculated atomic charges for nitromethane, providing a baseline for estimating the charge distribution in this compound. Charges are highly dependent on the calculation method.
| Atom in Nitromethane (CH₃NO₂) | Calculated Charge (a.u.) |
| C | +0.15 |
| H (average) | +0.20 |
| N | +0.50 |
| O (average) | -0.45 |
Frontier Molecular Orbital (FMO) Analysis
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions and predicting their rates. smu.edu
A potential energy surface (PES) maps the energy of a molecular system as a function of its geometry. soton.ac.uk By scanning the PES along a reaction coordinate (e.g., a bond being broken or formed), chemists can identify energy minima corresponding to reactants and products, and saddle points corresponding to transition states. smu.eduacs.org
For a molecule like this compound, several decomposition pathways could be investigated, analogous to those studied for nitromethane. mdpi.compreprints.org These include:
C–N bond homolysis: (CH₃S)CH₂–NO₂ → (CH₃S)CH₂• + •NO₂
Nitro-nitrite isomerization: (CH₃S)CH₂NO₂ → (CH₃S)CH₂ONO
Intramolecular hydrogen transfer: To form an aci-nitro intermediate, (CH₃S)CH=N(O)OH.
Locating the transition state for each potential pathway is crucial. This is typically achieved using algorithms that search for a first-order saddle point on the PES. acs.org The structure of the transition state provides insight into the geometry of the molecule as it transforms from reactant to product. For instance, studies on nitromethane have used methods like DFT and CASPT2 to characterize the transition states for its various unimolecular reactions. bibliotekanauki.plmdpi.com
Once a transition state is located and its energy calculated, the activation energy (Ea) for the reaction can be determined as the energy difference between the transition state and the reactants. nist.gov This value is a critical component of the Arrhenius equation, which relates the activation energy to the reaction rate constant (k). arxiv.org
k = A exp(-Ea/RT)
Computational methods can predict rate constants, although this often requires more sophisticated approaches like Transition State Theory (TST) that account for vibrational frequencies and zero-point energies. arxiv.org For nitromethane, the C–N bond cleavage is known to be a primary decomposition pathway, with a calculated activation energy of around 259 kJ/mol. bibliotekanauki.pl The introduction of a methylsulfanyl group would likely alter the activation energies of these pathways. Its electron-donating nature could potentially stabilize radical or cationic character in certain transition states, thereby lowering the activation barrier for specific reactions. Machine learning models are also increasingly being used to predict reaction rate constants based on computational data.
Table 3: Selected Calculated Activation Energies for Nitromethane Decomposition Pathways
These values from computational studies on nitromethane serve as a reference for potential reactions of this compound. bibliotekanauki.plmdpi.com
| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |
| CH₃NO₂ → CH₃• + NO₂• | DFT B3LYP/cc-pVTZ+ | 259.19 bibliotekanauki.pl |
| CH₃NO₂ → CH₂=N(O)OH (aci-form) | DFT B3LYP/6-311++G(d,p) (with water catalyst) | 151.46 bibliotekanauki.pl |
| CH₃NO₂ → CH₃ONO (isomerization) | CASPT2 | ~240 mdpi.com |
Potential Energy Surface Scans and Transition State Localization
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics focuses on the electronic structure of a single molecule or a small cluster, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net This allows for the study of dynamic processes, conformational changes, and the influence of the surrounding environment, such as a solvent. researchgate.netnih.gov
Conformational Analysis: this compound has rotational freedom around the C–S and C–C bonds. MD simulations can explore the potential energy landscape associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them. The interplay of steric hindrance and electronic effects, such as hyperconjugation, would determine the preferred geometries. ysu.am
Solvent Effects: The behavior of a molecule can change dramatically in solution. MD simulations can explicitly model solvent molecules surrounding the solute, providing a detailed picture of solvation. Alternatively, implicit solvent models like the Polarizable Continuum Model (PCM) can approximate the effect of the solvent as a continuous medium with a specific dielectric constant. mdpi.com Studies on related nitro compounds have shown that polar solvents can enhance the electron-accepting properties of the nitro group and influence the stability of tautomers or reaction intermediates. mdpi.com For this compound, the polarity of the solvent would likely affect its conformational equilibrium and the rates of any polar reactions it might undergo.
Table 4: Illustrative Impact of Solvent on Molecular Properties
This table demonstrates the general trend of how solvent polarity (represented by the dielectric constant, ε) can influence a molecule's electronic properties, based on findings for nitro-substituted heterocyclic systems. mdpi.com
| Solvent | Dielectric Constant (ε) | Expected Effect on Nitro Group | Expected Effect on Stability |
| Gas Phase | 1 | Baseline | Reference Stability |
| Toluene | 2.4 | Minor enhancement of electron-accepting character | Low stabilization of polar forms |
| Acetone | 20.7 | Moderate enhancement of electron-accepting character | Moderate stabilization of polar forms |
| Water | 78.5 | Significant enhancement of electron-accepting character | High stabilization of polar forms |
QSAR/QSPR Approaches for Structure-Reactivity/Selectivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the molecular structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, these approaches can provide valuable insights into its reactivity and selectivity in various chemical transformations. While specific QSAR/QSPR studies on this compound are not extensively documented in public literature, the methodologies have been widely applied to nitro compounds and sulfur-containing molecules, allowing for a clear projection of their application to this specific molecule. researchgate.netnih.gov
The development of a QSAR/QSPR model for this compound would begin with the calculation of a diverse set of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are calculated using computational chemistry methods. They typically fall into several categories:
Electronic Descriptors: These describe the electron distribution in the molecule. For this compound, key descriptors would include the partial charges on the carbon, sulfur, and nitrogen atoms, the dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrophilic and nucleophilic character of the molecule can be gauged from these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for understanding how it interacts with other reactants. Descriptors include molecular volume, surface area, and specific steric parameters that can predict regioselectivity in reactions.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these can include bond orders, atom-atom polarizabilities, and electrostatic potentials. For instance, the strength of the C-N bond is a critical parameter in the decomposition of nitro compounds. researchgate.net
Once calculated, these descriptors would be used to build a mathematical model, often using multilinear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), that links them to an observed property (e.g., reaction rate, product yield, enantiomeric excess). nih.gov For example, a QSPR model could be developed to predict the impact sensitivity, a property for which nitro compounds have been extensively studied. researchgate.netnih.gov In the context of reactivity, a QSAR model could predict the susceptibility of the alpha-carbon to deprotonation, a key step in many reactions of nitroalkanes, such as the Henry (nitroaldol) reaction. rsc.org
The table below illustrates a hypothetical set of descriptors that could be calculated for this compound to build such a model.
| Descriptor Type | Descriptor Example | Hypothetical Value | Potential Correlation |
| Electronic | HOMO Energy | -9.5 eV | Reactivity towards electrophiles |
| LUMO Energy | -1.2 eV | Reactivity towards nucleophiles | |
| Partial Charge on α-Carbon | +0.15 | Susceptibility to nucleophilic attack | |
| Dipole Moment | 3.8 D | Solvent interactions and solubility | |
| Steric | Molecular Volume | 85 ų | Steric hindrance in transition states |
| Van der Waals Surface Area | 110 Ų | Intermolecular interactions | |
| Quantum Chemical | C-NO₂ Bond Dissociation Energy | 250 kJ/mol | Thermal stability and decomposition pathways |
| Acidity (pKa of α-proton) | ~10 | Ease of nitronate anion formation |
These models, once validated, can be used to predict the behavior of this compound in different reaction conditions and to understand the structural features that govern its reactivity and selectivity.
In Silico Design and Prediction of Novel Transformations Involving this compound
In silico methods, particularly those based on quantum chemistry, are powerful tools for designing and predicting new chemical reactions. For a molecule like this compound, which contains both a nitro group and a methylsulfanyl group, computational chemistry can explore a wide range of potential transformations that leverage the unique reactivity of these functional groups. researchgate.netnih.gov
The primary computational tool for this purpose is Density Functional Theory (DFT). DFT calculations can be used to model the potential energy surfaces of proposed reaction pathways. mdpi.combibliotekanauki.pl This allows for the determination of the geometries of reactants, transition states, and products, as well as their relative energies. Key insights that can be gained from these simulations include:
Reaction Mechanism Elucidation: By mapping the entire reaction coordinate, researchers can identify the step-by-step mechanism of a transformation, including the identification of any intermediates. For instance, the formation of the aci-nitro tautomer, a common intermediate in nitroalkane chemistry, can be studied computationally. bibliotekanauki.pl
Activation Energy Calculation: The energy barrier (activation energy) for a proposed reaction can be calculated. This provides a direct measure of the reaction's feasibility under given conditions. Lower activation energies suggest more favorable reactions. nih.gov
Prediction of Regio- and Stereoselectivity: When a reaction can lead to multiple products, DFT calculations can predict the most likely outcome by comparing the activation energies of the competing pathways. This is particularly relevant for stereoselective reactions where chiral catalysts might be employed. mdpi.com
Exploration of Unprecedented Reactivity: Computational models can test hypothetical reactions that have not yet been attempted experimentally. This can lead to the discovery of entirely new synthetic methodologies. For example, the reaction of nitroalkanes with elemental sulfur to form thioamides has been explored, and similar computational screening could be applied to this compound to predict its behavior in multicomponent reactions. researchgate.netnih.gov
Reactive molecular dynamics simulations can also be employed to study the behavior of this compound under extreme conditions, such as high temperature and pressure, to predict decomposition pathways and detonation properties. nih.govnih.govarxiv.org
The following table summarizes potential novel transformations for this compound and the computational approaches that could be used to study them.
| Proposed Transformation | Key Reactive Feature | Computational Method | Predicted Outcome/Insight |
| Asymmetric Michael Addition | Nucleophilic α-carbon (as nitronate) | DFT with catalyst model | Prediction of enantiomeric excess and diastereoselectivity. rsc.org |
| [3+2] Cycloaddition | Nitronate as a 1,3-dipole | DFT | Feasibility and regioselectivity of forming five-membered heterocycles. |
| Oxidative Transformations | Oxidation of the sulfur atom | DFT | Prediction of sulfoxide (B87167) or sulfone formation and the required oxidizing agents. |
| Reductive Coupling | Reduction of the nitro group | DFT | Exploration of pathways to form novel amine or azo compounds. |
| Reaction with Radicals | C-H or S-C bond cleavage | Ab initio MD | Prediction of decomposition products and radical chain mechanisms. |
Through these in silico approaches, the synthetic potential of this compound can be systematically explored, guiding experimental efforts toward the most promising and innovative chemical transformations.
Future Perspectives and Challenges in the Research of Methylsulfanyl Nitro Methane
Exploration of Unconventional Reactivity and Novel Catalytic Systems
A primary challenge and opportunity in the study of (Methylsulfanyl)(nitro)methane lies in uncovering and harnessing its unconventional reactivity. The acidic nature of the C-H bond, activated by both the nitro and methylsulfanyl groups, makes it a valuable nucleophile in various C-C bond-forming reactions. stackexchange.com However, future research will likely delve into less conventional activation modes.
One promising area is electrosynthesis . The reduction of nitroalkanes via electrochemical methods is a known transformation, and applying this to this compound could offer selective transformations under mild conditions, avoiding harsh chemical reductants. acs.org For instance, controlled potential electrolysis could lead to the formation of corresponding hydroxylamines or amines, which are valuable synthetic intermediates. acs.orggoogle.com Another avenue is the exploration of its behavior in superacidic media. Related compounds, such as 1,1-bis(methylthio)-2-nitroethylene (B140038), have been shown to form reactive nitrile oxide intermediates in triflic acid, which can then be trapped by nucleophiles. frontiersin.org Investigating similar transformations for this compound could unlock new synthetic pathways to oximes and other heterocyclic systems. frontiersin.orgnih.gov
The development of novel catalytic systems is paramount for controlling the reactivity of this bifunctional compound. While base catalysis is common, sophisticated catalysts are needed to achieve high levels of selectivity.
Transition Metal Catalysis: Rhodium and iridium complexes have shown promise in catalyzing reactions of similar sulfur-containing nitro compounds, such as trans-4-methylthio-β-nitrostyrene. acs.org These catalysts can coordinate to either the sulfur atom or the oxygen atoms of the nitro group, leading to different modes of activation. acs.org Future work will likely focus on designing ligands that can precisely control this coordination, thereby directing the outcome of catalytic reactions like Friedel-Crafts alkylations or conjugate additions. acs.org
Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas or prolinol ethers, have been successfully used in asymmetric reactions of nitroalkenes. rsc.orgresearchgate.net Applying these systems to reactions involving this compound could enable the enantioselective synthesis of complex chiral molecules.
Photoredox Catalysis: The combination of photoredox catalysis with transition metal catalysis (dual catalysis) has emerged as a powerful tool for forging new bonds under mild conditions. organic-chemistry.org Exploring the photoredox-catalyzed activation of this compound could lead to novel radical-based transformations that are complementary to traditional ionic pathways.
Integration with Automated Synthesis and High-Throughput Experimentation
The optimization of reaction conditions for a complex substrate like this compound can be a time-consuming and labor-intensive process. The integration of automated synthesis and high-throughput experimentation (HTE) presents a significant opportunity to accelerate research in this area.
High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction parameters, including catalysts, solvents, bases, and temperatures, on a small scale. acs.org This technology has been successfully applied to the optimization of reactions involving nitro compounds, such as the selective hydrogenation of nitroarenes. mdpi.comresearchgate.net By employing HTE, researchers can quickly identify optimal conditions for reactions of this compound, overcoming challenges like competing side reactions or low yields. Fluorescence-based HTS methods have also been developed for the rapid analysis of reactions involving the transformation of a nitro group. mdpi.com
Automated synthesis , particularly using continuous flow chemistry, offers several advantages for reactions involving potentially hazardous nitro compounds. nih.govacs.org Flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety by minimizing the volume of reactive intermediates at any given time. acs.org For this compound, a continuous flow platform could enable:
The safe generation and immediate use of reactive intermediates derived from it.
The seamless integration of multiple reaction steps into a single, automated sequence (telescoped synthesis). rsc.org
The efficient optimization of reaction conditions through automated feedback loops.
The combination of HTE for initial discovery and automated flow systems for optimization and scale-up will be a powerful strategy for unlocking the full synthetic potential of this compound. acs.org
Development of Sustainable and Economically Viable Synthetic Routes
Future research must prioritize the development of sustainable and economically viable synthetic routes for both the preparation of this compound and its use in subsequent transformations. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net
Challenges in the synthesis of this compound itself include the use of potentially hazardous reagents and the generation of waste. Future approaches could focus on:
Catalyst-free and Solvent-free Conditions: Inspired by developments in Michael additions to nitroolefins, exploring solid-state or neat reactions for the synthesis and reactions of this compound could significantly reduce solvent waste. rsc.org
Use of Greener Reagents and Energy Sources: This includes employing water as a solvent where possible, using biodegradable reagents, and utilizing energy-efficient activation methods like microwave or ultrasound irradiation. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. One-pot and tandem reactions that combine several steps without intermediate purification are particularly attractive in this regard. rsc.org
From an economic perspective , the cost of starting materials and reagents is a critical factor. The development of synthetic routes that utilize inexpensive and readily available precursors is essential for the broader adoption of this compound in industrial applications. hymasynthesis.com For example, developing catalytic systems that operate with very low catalyst loadings or that can be easily recovered and reused would enhance the economic viability of the process. mdpi.com The development of telescoped or one-pot procedures also contributes to economic efficiency by reducing the number of unit operations, solvent usage, and purification steps. rsc.org
Potential in Materials Science and Advanced Functional Molecules
The unique combination of a nitro group and a methylsulfanyl group in one molecule suggests significant, yet largely unexplored, potential in materials science and as a precursor for advanced functional molecules.
In Materials Science , the sulfur atom of the methylsulfanyl group could be exploited for its ability to bind to metal surfaces, particularly gold. This opens up possibilities for creating self-assembled monolayers (SAMs) on gold surfaces, where the nitro group could be used to tune the surface properties or as a handle for further functionalization. Such functionalized surfaces could find applications in sensors, molecular electronics, or biocompatible coatings.
As a building block for Advanced Functional Molecules , this compound is highly promising. The nitro group is a versatile functional group that can be converted into a wide range of other functionalities, including amines, hydroxylamines, oximes, and nitriles. sci-hub.sewikipedia.org This versatility makes it a valuable intermediate in the synthesis of:
Pharmaceuticals and Agrochemicals: The indole (B1671886) nucleus, a common scaffold in pharmacologically active compounds, can be functionalized using nitroalkenes derived from nitroalkanes. mdpi.com this compound could be used to introduce a functionalized one-carbon unit in the synthesis of complex heterocyclic structures of medicinal interest. researchgate.net
Bioisosteres: The thioamide group is a bioisostere of the amide bond, and methods are being developed to synthesize thioamides from nitroalkanes using elemental sulfur. researchgate.net Applying this chemistry to derivatives of this compound could provide novel routes to thiopeptides and other biologically active molecules.
Heterocyclic Compounds: The reactivity of this compound makes it an ideal precursor for a variety of sulfur- and nitrogen-containing heterocycles, which are prevalent in many areas of chemistry. nih.gov
A key challenge will be to design and execute synthetic routes that leverage the unique reactivity of both functional groups to build molecular complexity in a controlled manner.
Addressing Stereochemical Control and Regioselectivity in Complex Systems
For this compound to be a truly powerful tool in the synthesis of complex molecules like pharmaceuticals and natural products, precise control over stereochemistry and regioselectivity is essential.
Stereochemical Control is a significant challenge because the carbon atom bearing the nitro and methylsulfanyl groups is a potential stereocenter. Creating this center with a specific three-dimensional arrangement (enantioselectivity) requires the use of chiral catalysts or auxiliaries. Asymmetric catalysis, as demonstrated in the reaction of indoles with a related sulfur-containing nitrostyrene, provides a clear path forward. acs.org Future research will need to develop catalytic systems that are not only highly enantioselective but also diastereoselective when new stereocenters are formed in the reaction. This is particularly relevant in reactions like the nitro-aldol (Henry) reaction, where two new stereocenters can be generated. sci-hub.se
Regioselectivity is another critical aspect. The deprotonated form of this compound is a nitronate anion, which is an ambident nucleophile. It can react with electrophiles at either the carbon atom or one of the oxygen atoms of the nitro group. Directing the reaction to occur exclusively at the carbon (C-alkylation) is usually desired for C-C bond formation. The choice of counterion, solvent, and temperature can influence this selectivity. Furthermore, in reactions with multifunctional substrates, regioselectivity with respect to the different reactive sites on the substrate must also be controlled. For example, in the alkylation of an aromatic compound, controlling for ortho, meta, or para substitution is crucial. nih.gov Computational studies can play a vital role in understanding the factors that govern regioselectivity and in designing more selective reaction conditions. rsc.org
Successfully addressing these challenges will enable the synthesis of single, well-defined isomers of complex target molecules, which is often a strict requirement for applications in medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
